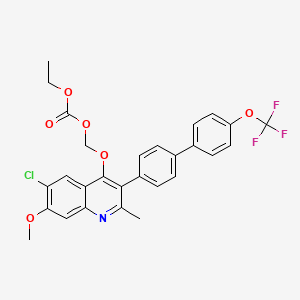

ELQ-598

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H23ClF3NO6 |

|---|---|

分子量 |

561.9 g/mol |

IUPAC 名称 |

[6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate |

InChI |

InChI=1S/C28H23ClF3NO6/c1-4-36-27(34)38-15-37-26-21-13-22(29)24(35-3)14-23(21)33-16(2)25(26)19-7-5-17(6-8-19)18-9-11-20(12-10-18)39-28(30,31)32/h5-14H,4,15H2,1-3H3 |

InChI 键 |

ZRIMNUQKMLHYFT-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)OCOC1=C(C(=NC2=CC(=C(C=C21)Cl)OC)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of ELQ-598 in Plasmodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ELQ-598 is a promising next-generation antimalarial prodrug designed to overcome challenges of potency and drug resistance. Its active metabolite, ELQ-596, is a potent inhibitor of the Plasmodium mitochondrial electron transport chain, a critical pathway for parasite survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its molecular target, inhibitory activity, and the basis of potential resistance. Detailed experimental protocols and quantitative data are presented to support researchers in the field of antimalarial drug development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The parasite's mitochondrial electron transport chain (mETC) presents a validated and highly attractive target for therapeutic intervention. This compound, a prodrug of the potent 4(1H)-quinolone ELQ-596, represents a significant advancement in the class of endochin-like quinolones (ELQs). These compounds disrupt the essential functions of the mETC, leading to parasite death. This guide will delve into the core molecular interactions and cellular consequences of this compound treatment in Plasmodium.

The Molecular Target: Cytochrome bc1 Complex (Complex III)

The primary molecular target of ELQ-596, the active form of this compound, is the cytochrome bc1 complex (Complex III) of the Plasmodium mETC.[1][2][3] This complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the mitochondrial membrane potential essential for ATP synthesis and other vital functions.[4][5]

The cytochrome bc1 complex has two key binding sites for inhibitors: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[4][5] Evidence strongly suggests that ELQ compounds, including the parent compound ELQ-300, preferentially target the Qi site.[6][7] This is a significant advantage as atovaquone (B601224), a clinically used antimalarial that also targets the cytochrome bc1 complex, binds to the Qo site and is prone to resistance through mutations in this region.[8][9] By targeting a different site, ELQ compounds can circumvent existing atovaquone resistance.

Signaling Pathway and Mechanism of Inhibition

ELQ-596 inhibits the enzymatic activity of the cytochrome bc1 complex, thereby blocking the electron flow within the mETC. This disruption has several downstream consequences for the parasite, ultimately leading to its demise. The proposed signaling pathway of inhibition is as follows:

Caption: Mechanism of this compound action in Plasmodium.

Quantitative Data: In Vitro and In Vivo Efficacy

ELQ-596 demonstrates potent activity against multiple laboratory strains of P. falciparum, including those resistant to other antimalarials. The prodrug, this compound, shows enhanced efficacy in animal models.

In Vitro IC50 Values of ELQ-596

The half-maximal inhibitory concentration (IC50) values of ELQ-596 against various P. falciparum strains are summarized below. These values were determined using the SYBR Green I assay.[1]

| P. falciparum Strain | Description | IC50 (nM) of ELQ-596[1] | IC50 (nM) of ELQ-300[1] | IC50 (nM) of Atovaquone[1] |

| D6 | Drug-sensitive | 0.4 ± 0.1 | 2.8 ± 0.5 | 1.2 ± 0.2 |

| Dd2 | Multidrug-resistant | 0.6 ± 0.1 | 3.0 ± 0.6 | 1.5 ± 0.3 |

| Tm90-C2B | Atovaquone-resistant (Y268S in Cyt b) | 0.7 ± 0.2 | 4.5 ± 0.9 | >5000 |

| D1 | ELQ-300-resistant (I22L in Cyt b) | 25 ± 5 | 150 ± 30 | 1.3 ± 0.2 |

In Vivo Efficacy of this compound

This compound, as a prodrug of ELQ-596, exhibits improved pharmacokinetic properties, leading to enhanced in vivo efficacy in murine malaria models compared to its predecessor, ELQ-331 (a prodrug of ELQ-300).[1][10]

| Model | Compound | Efficacy Metric | Result[1][10] |

| Murine Malaria | This compound | Curative Dose (single) | More effective than ELQ-331 by 4- to 10-fold |

| Murine Malaria | This compound | Prophylactic Efficacy | Potent protection against sporozoite challenge |

Resistance Mechanisms

Resistance to ELQ compounds can emerge through mutations in the cytochrome b gene (cytb), which encodes a core subunit of the cytochrome bc1 complex. A key study generated an ELQ-300-resistant P. falciparum clone (D1) which harbored an I22L mutation in the predicted Qi binding pocket of cytochrome b.[4][7][11] This mutation confers a high level of resistance to ELQ-300 and cross-resistance to ELQ-596, while retaining sensitivity to the Qo site inhibitor atovaquone.[1]

This highlights the specificity of the ELQ binding site and suggests that combination therapy with a Qo site inhibitor could be a strategy to mitigate the development of resistance.[8]

Experimental Protocols

In Vitro IC50 Determination using SYBR Green I Assay

This protocol outlines the general steps for determining the IC50 values of antimalarial compounds against P. falciparum using the SYBR Green I-based fluorescence assay.[1][9]

Caption: Workflow for IC50 determination using the SYBR Green I assay.

Detailed Steps:

-

Parasite Culture: Maintain P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage using methods like sorbitol treatment.

-

Drug Plate Preparation: Prepare serial dilutions of the test compound (e.g., ELQ-596) in culture medium in a 96-well plate. Include drug-free wells for positive control (100% growth) and wells with uninfected erythrocytes for background fluorescence.

-

Assay Incubation: Add the synchronized parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to the drug-containing plate. Incubate for 72 hours under standard culture conditions.

-

Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well of the assay plate.

-

Fluorescence Reading: Incubate the plate in the dark at room temperature for at least one hour to allow for cell lysis and DNA staining. Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the drug-free control wells and plot the percentage of growth inhibition against the drug concentration. Determine the IC50 value using a non-linear regression analysis.

Generation of Drug-Resistant Parasites

This protocol describes a general method for selecting for drug-resistant P. falciparum in vitro.[4][12]

Caption: Workflow for in vitro selection of drug-resistant Plasmodium.

Detailed Steps:

-

Initiate Culture: Start with a culture of the desired wild-type P. falciparum strain.

-

Apply Drug Pressure: Introduce the selective drug (e.g., ELQ-596) to the culture at a concentration around the IC50 or IC90.

-

Monitor Parasite Growth: Monitor the parasitemia daily by microscopy of Giemsa-stained blood smears.

-

Increase Drug Concentration: As the parasites adapt and resume growth, gradually increase the drug concentration.

-

Select for Resistant Population: Continue this process of incremental drug pressure until a parasite population that can consistently grow at a significantly higher drug concentration is established.

-

Cloning: Isolate individual resistant parasites by limiting dilution to obtain a clonal population.

-

Phenotypic and Genotypic Characterization: Determine the IC50 of the resistant clone to confirm the degree of resistance. Sequence the candidate resistance gene (e.g., cytb) to identify potential mutations.

Conclusion

This compound is a highly promising antimalarial candidate that, through its active form ELQ-596, effectively targets the cytochrome bc1 complex of the Plasmodium mitochondrial electron transport chain. Its preferential inhibition of the Qi site offers a strategic advantage against atovaquone-resistant strains. The potent in vitro and in vivo activity, coupled with a clear understanding of its mechanism of action and potential resistance pathways, provides a solid foundation for its further development. The experimental protocols detailed in this guide are intended to facilitate further research into this important class of antimalarial compounds and to aid in the discovery of the next generation of therapies to combat malaria.

References

- 1. iddo.org [iddo.org]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. Hemozoin-free Plasmodium falciparum mitochondria for physiological and drug susceptibility studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. X-ray and cryo-EM structures of inhibitor-bound cytochrome bc1 complexes for structure-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PubMed [pubmed.ncbi.nlm.nih.gov]

ELQ-598 as a Prodrug for ELQ-596: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of ELQ-598, a prodrug of the potent antiparasitic agent ELQ-596. Endochin-like quinolones (ELQs) are a promising class of small molecules that target the mitochondrial electron transport chain of various protozoan parasites, including those responsible for malaria and babesiosis. ELQ-596 has demonstrated significant efficacy but faces challenges related to its physicochemical properties. The development of this compound as a prodrug aims to overcome these limitations by improving characteristics such as crystallinity and oral bioavailability, thereby enhancing its therapeutic potential. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visualizations of the underlying biological and experimental workflows.

Introduction

Protozoan infections such as malaria and babesiosis remain significant global health challenges. The emergence of drug-resistant parasite strains necessitates the development of novel therapeutics with unique mechanisms of action. The endochin-like quinolones (ELQs) have emerged as a potent class of antiprotozoal agents. They function by inhibiting the cytochrome bc1 complex (complex III) of the mitochondrial electron transport chain, a mechanism distinct from many currently used drugs.[1]

ELQ-596, a second-generation 3-biaryl ELQ, has shown high potency against various parasites, including Plasmodium falciparum and Babesia species.[2][3][4] However, its development has been hampered by suboptimal physicochemical properties, such as high crystallinity, which can limit oral absorption and formulation options. To address these limitations, this compound was developed as a prodrug of ELQ-596.[3][4] Prodrugs are inactive or less active precursors that are converted in vivo to the active parent drug. This strategy is often employed to improve a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[5] this compound is designed with diminished crystallinity to enhance its oral bioavailability and overall therapeutic efficacy.[3][4][6][7]

Mechanism of Action

The primary molecular target of ELQ-596 is the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain.[1] This enzyme complex plays a crucial role in cellular respiration by transferring electrons from ubiquinol (B23937) to cytochrome c, a process coupled to the pumping of protons across the inner mitochondrial membrane to generate ATP. By inhibiting this complex, ELQ-596 disrupts the parasite's energy metabolism, leading to its death.

This compound is an inactive precursor that, after administration, is metabolized to the active drug, ELQ-596. This conversion is a critical step for its therapeutic effect.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and its active form, ELQ-596.

Table 1: In Vitro Efficacy against Babesia duncani

| Compound | IC50 (nM) |

| This compound (Prodrug) | 37 ± 2.2 |

| ELQ-596 (Active Drug) | 32 ± 4.9 |

Data from studies using a SYBR Green assay after 62 hours of incubation.[2]

Table 2: In Vitro Toxicity against Human Cell Lines

| Compound | Cell Line | IC50 (µM) |

| This compound | HeLa, HepG2, HEK, HCT116 | >300 (Therapeutic Index) |

| ELQ-596 | HeLa, HepG2, HEK, HCT116 | >300 (Therapeutic Index) |

The therapeutic index (TI) values were reported to be greater than 300, indicating a favorable safety profile.[2] In another source, the IC50 of this compound against human cells was reported as 19 µM.[8]

Table 3: In Vivo Efficacy of this compound in Mouse Models of Babesiosis

| Mouse Model | Parasite | Dosage Regimen | Outcome |

| Immunocompromised (SCID) | Babesia microti | 10 mg/kg, oral, once daily for 5 days | Cleared infection |

| Immunocompetent (C3H) | Babesia duncani | 10 mg/kg, oral, once daily for 5 days | Prevented lethal infection, complete parasite elimination |

This compound monotherapy achieved radical cure in these models.[1][2][8][9]

Table 4: In Vivo Efficacy of this compound against Murine Malaria

| Comparison | Efficacy Improvement |

| This compound vs. ELQ-331 (progenitor prodrug) | 4- to 10-fold more effective |

This suggests that lower doses of this compound could be used for malaria prophylaxis and treatment.[3][4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of this compound and ELQ-596.

In Vitro Parasite Growth Inhibition Assay (SYBR Green Assay)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against parasite growth in vitro.

-

Parasite Culture: Babesia duncani is continuously propagated in human red blood cells (A+ type) at a 5% hematocrit in DMEM/F12 medium. The culture medium is replaced every other day.

-

Drug Preparation: The test compounds (this compound and ELQ-596) are serially diluted to various concentrations.

-

Assay Plate Setup: The parasite culture is seeded into 96-well plates, and the diluted compounds are added.

-

Incubation: The plates are incubated for a defined period (e.g., 62 hours).

-

Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I nucleic acid stain is added. This dye fluoresces upon binding to DNA, and the intensity of the fluorescence is proportional to the amount of parasitic DNA, indicating parasite proliferation.

-

Data Analysis: Fluorescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a suitable model.

In Vivo Efficacy in a 4-Day Suppression Test (Murine Malaria Model)

This protocol is a standard method to assess the in vivo efficacy of antimalarial compounds.

-

Infection: Female mice are infected intravenously with a specified number of Plasmodium yoelii parasitized erythrocytes.

-

Drug Administration: One day after infection, the test compound (e.g., this compound) is administered orally once daily for four consecutive days. The drug is typically dissolved in a vehicle such as PEG-400.

-

Parasitemia Measurement: On the fifth day after infection, thin blood smears are prepared from each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).

-

Data Analysis: The ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively, compared to an untreated control group) are calculated. The non-recrudescence dose, the dose that clears the infection without reappearance, is also determined.

In Vivo Efficacy in Mouse Models of Babesiosis

These models are used to evaluate the effectiveness of compounds against Babesia infections.

-

B. microti Model in Immunocompromised Mice:

-

Animal Model: Severely combined immunodeficient (SCID) mice are used to establish a chronic infection model.

-

Infection: Mice are infected with B. microti.

-

Treatment: this compound is administered orally at a specific dose (e.g., 10 mg/kg) for a set duration (e.g., 5 days).

-

Monitoring: Parasitemia is monitored over time through blood smears to determine if the infection is cleared.

-

-

B. duncani Model in Immunocompetent Mice:

-

Animal Model: C3H mice, which are susceptible to lethal infection with B. duncani, are used.

-

Infection: Mice are infected with B. duncani.

-

Treatment: Treatment with this compound is initiated, typically a few days post-infection.

-

Monitoring: Survival of the mice and parasitemia levels are monitored to assess the ability of the drug to prevent lethal infection and achieve a radical cure.

-

Conclusion

This compound represents a significant advancement in the development of the endochin-like quinolone class of antiparasitic agents. By serving as a prodrug for the highly potent ELQ-596, it addresses key physicochemical limitations of the parent compound, leading to improved in vivo efficacy. The data summarized in this guide demonstrates that this compound has a favorable safety profile and is highly effective in animal models of both malaria and babesiosis, achieving radical cure as a monotherapy.[1][2][9] The enhanced performance of this compound, particularly its superiority over earlier ELQ prodrugs, positions it as a promising candidate for further preclinical and clinical development for the treatment and prevention of these important parasitic diseases.[3][4][6][7] Future research should focus on optimizing dosing regimens and further evaluating its long-term safety and efficacy.

References

- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. malariaworld.org [malariaworld.org]

- 7. Research Portal [researchdiscovery.drexel.edu]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Development of Endochin-Like Quinolones: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of Endochin-Like Quinolone Discovery.

Introduction

The emergence and spread of drug-resistant pathogens, particularly the malaria parasite Plasmodium falciparum, necessitates the continuous discovery and development of novel therapeutics with unique mechanisms of action. Endochin-like quinolones (ELQs) have emerged as a promising class of antimalarial compounds, demonstrating potent activity against multiple life-cycle stages of the parasite, including drug-resistant strains. This technical guide provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships (SAR), and key experimental protocols related to this important class of molecules.

The journey of ELQs begins with endochin (B1671275), a 4(1H)-quinolone first investigated for its antimalarial properties in avian models in the 1940s.[1][2] While endochin itself proved unsuitable for clinical use due to poor metabolic stability, its potent antiplasmodial activity provided a critical scaffold for medicinal chemistry efforts. Modern drug discovery programs have revisited this chemical class, leading to the synthesis and optimization of a new generation of 3-substituted 2-methyl-4(1H)-quinolones with significantly improved pharmacokinetic profiles and remarkable efficacy.[1]

Mechanism of Action: Targeting the Parasite's Powerhouse

Endochin-like quinolones exert their antiparasitic effect by targeting the cytochrome bc1 complex (also known as complex III) of the mitochondrial electron transport chain in Plasmodium falciparum.[3][4] This enzyme complex is crucial for the parasite's survival, as it is essential for ATP synthesis and the regeneration of ubiquinone, a necessary cofactor for pyrimidine (B1678525) biosynthesis.[5]

The cytochrome bc1 complex facilitates the transfer of electrons from ubiquinol (B23937) to cytochrome c through a sophisticated mechanism known as the Q-cycle. This process involves two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. ELQs have been shown to inhibit this cycle by binding to one or both of these sites, thereby disrupting the electron flow and collapsing the mitochondrial membrane potential. This dual-site inhibition capability offers a significant advantage in overcoming resistance mechanisms that can arise from mutations in a single target site.[6][7]

Quantitative Data on Biological Activity

The potency of ELQs has been extensively evaluated against various strains of P. falciparum, including those resistant to conventional antimalarials. The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of the activity of representative ELQ compounds.

Table 1: In Vitro Activity of Selected Endochin-Like Quinolones against P. falciparum

| Compound | P. falciparum Strain | IC50 (nM) | EC50 (nM) | Reference |

| Endochin | D6 (chloroquine-sensitive) | - | 1.5 | [8] |

| Endochin | Dd2 (multidrug-resistant) | - | 1.1 | [8] |

| ELQ-300 | D6 | - | 0.8 | [8] |

| Dd2 | - | 0.6 | [8] | |

| W2 (multidrug-resistant) | - | 0.7 | [8] | |

| TM90-C2B (atovaquone-resistant) | - | 1.2 | [8] | |

| 3D7 (chloroquine-sensitive) | 1.7 | - | [9] | |

| TM91C235 (multidrug-resistant) | 1.1 | - | [9] | |

| ELQ-316 | W2 | - | 0.5 | [1] |

| TM90-C2B | - | 0.8 | [1] | |

| ELQ-400 | D6 | - | 0.4 | [3] |

| Dd2 | - | 0.3 | [3] | |

| TM90-C2B | - | 0.7 | [3] |

Table 2: In Vitro Activity of ELQ-300 and its Prodrugs against P. falciparum (3D7 strain)

| Compound | IC50 (nM) | Reference |

| ELQ-300 | 1.7 | [1] |

| ELQ-330 (Prodrug) | 10 | [1] |

| ELQ-331 (Prodrug) | 1.8 | [1] |

| ELQ-387 (Prodrug) | >100 | [1] |

Structure-Activity Relationship (SAR) Studies

Systematic modification of the endochin scaffold has been instrumental in identifying key structural features that govern the antimalarial potency and pharmacokinetic properties of ELQs.

Key SAR findings include:

-

3-Position Substituent: Replacement of the metabolically labile heptyl side chain of endochin with a diaryl ether moiety was a critical optimization step, significantly enhancing metabolic stability while maintaining potent activity.[8]

-

Quinolone Core Substitutions: Modifications to the benzenoid ring of the quinolone core have a profound impact on activity and selectivity. For instance, the presence of a 6-chloro and 7-methoxy substitution pattern is common in many potent ELQs, such as ELQ-300.[1]

-

Selectivity for Qo vs. Qi sites: Subtle changes in the substitution pattern on the quinolone ring can influence the binding preference for the Qo or Qi site of the cytochrome bc1 complex. This provides a valuable strategy for developing compounds that can overcome resistance mediated by mutations at a single site.

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of endochin-like quinolones.

General Synthesis of 3-Aryl-4(1H)-Quinolones

A scalable and efficient synthetic route to 3-aryl-4(1H)-quinolones like ELQ-300 has been developed, avoiding the use of costly palladium catalysts and chromatographic purification.[10][11][12] The general approach involves a Conrad-Limpach reaction between a substituted aniline (B41778) and a β-keto ester.

Materials:

-

Substituted aniline

-

Substituted β-keto ester

-

High-boiling point solvent (e.g., Dowtherm A)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

A mixture of the substituted aniline and the substituted β-keto ester is heated in a high-boiling point solvent under an inert atmosphere.

-

The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the thermal cyclization to the corresponding 4(1H)-quinolone.

-

Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

-

The crude product can be further purified by recrystallization or other non-chromatographic methods.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay is a widely used method to determine the in vitro antiplasmodial activity of compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

-

Asynchronous P. falciparum culture

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing SYBR Green I)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected RBCs (at a desired parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the compound concentration and fitting the data to a dose-response curve.

Cytochrome bc1 Complex Enzyme Activity Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Materials:

-

Isolated mitochondria from P. falciparum

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA)

-

Ubiquinol (substrate)

-

Cytochrome c (oxidized)

-

Potassium cyanide (KCN) to inhibit cytochrome c oxidase

-

Test compounds (ELQs)

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from P. falciparum using established protocols.

-

In a cuvette, combine the assay buffer, isolated mitochondria, and KCN.

-

Add the test compound at various concentrations and incubate for a defined period.

-

Initiate the reaction by adding ubiquinol and oxidized cytochrome c.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Calculate the rate of cytochrome c reduction for each compound concentration.

-

Determine the IC50 value by plotting the reaction rate against the compound concentration.

Conclusion and Future Directions

The discovery and optimization of endochin-like quinolones represent a significant advancement in the field of antimalarial drug discovery. Their potent, multi-stage activity, coupled with a novel mechanism of action that can overcome existing drug resistance, positions them as highly promising candidates for the next generation of antimalarial therapies. The preclinical development of compounds such as ELQ-300 and its prodrugs underscores the potential of this chemical class.

Future research in this area will likely focus on:

-

Further optimization of the pharmacokinetic and safety profiles of lead ELQ candidates.

-

Exploration of novel ELQ analogs with enhanced activity against a broader spectrum of parasitic diseases.

-

In-depth investigation of the molecular interactions between ELQs and the Qo and Qi sites of the cytochrome bc1 complex to guide rational drug design.

-

Evaluation of ELQs in combination therapies to further mitigate the risk of resistance development.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and contribute to the exciting and impactful field of endochin-like quinolone research.

References

- 1. Endochin optimization: structure-activity and structure-property relationship studies of 3-substituted 2-methyl-4(1H)-quinolones with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome_bc1_Complex [collab.its.virginia.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Quinolone synthesis [organic-chemistry.org]

- 11. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 12. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

An In-depth Technical Guide to the Targeting of the Parasite Cytochrome bc1 Complex by ELQ-598

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial electron transport chain (ETC) of the Plasmodium parasite, the causative agent of malaria, is a critical metabolic hub and a validated target for antimalarial drugs.[1][2] Complex III of the ETC, also known as the cytochrome bc1 complex (cyt bc1), is essential for parasite proliferation and is the target of several established and investigational antimalarials.[3][4] This complex facilitates electron transfer from ubiquinol (B23937) to cytochrome c, a process coupled to proton translocation across the inner mitochondrial membrane, which is vital for ATP synthesis and pyrimidine (B1678525) biosynthesis.[4][5]

The clinical utility of existing cyt bc1 inhibitors, such as the Q_o site inhibitor atovaquone (B601224), is hampered by the rapid emergence of drug resistance.[6][7] This has driven the development of new agents with novel mechanisms of action or improved resistance profiles. The endochin-like quinolones (ELQs) are a promising class of antimalarials that target the cyt bc1 complex.[8][9] ELQ-598 is an alkoxycarbonate ester prodrug designed to improve the oral bioavailability of its active parent compound, ELQ-596.[10] This guide provides a detailed technical overview of the mechanism, efficacy, and resistance profile of this compound, focusing on its interaction with the parasite cytochrome bc1 complex.

Mechanism of Action: Inhibition of the Cytochrome bc1 Q_i Site

The cytochrome bc1 complex contains two distinct catalytic sites for quinone/quinol binding: the quinol oxidation (Q_o) site and the quinone reduction (Q_i) site.[1][5] These sites are fundamental to the Q-cycle mechanism, which governs electron and proton flow through the complex.[4][11] While many inhibitors like atovaquone target the Q_o site, the ELQ class of compounds exhibits differential site selectivity.[12][13]

This compound, through its active form ELQ-596, functions as a potent inhibitor of the parasite cyt bc1 complex by specifically targeting the ubiquinone-reduction (Q_i) site .[10] This is in contrast to atovaquone, which binds to the Q_o site.[7] By binding to the Q_i site, ELQ-596 obstructs the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle, collapsing the mitochondrial membrane potential, and inhibiting parasite growth. This distinct binding site provides a crucial advantage, as ELQ-596 retains activity against parasite strains that have developed resistance to Q_o site inhibitors.[10]

Caption: Inhibition of the Cytochrome bc1 Q_i site by ELQ-596, the active form of this compound.

Quantitative Data

The efficacy of ELQ-596/598 has been quantified through various in vitro and in vivo assays. The data highlight its potency against both drug-sensitive and drug-resistant Plasmodium falciparum strains.

Table 1: In Vitro Inhibitory Activity of ELQ-596 against P. falciparum Strains

| Compound | Strain D6 (Sensitive) IC50 (nM) | Strain Dd2 (Resistant) IC50 (nM) | Strain C2B (Atovaquone-Resistant, Y268S Q_o Mutant) IC50 (nM) | Strain D1 (ELQ-300-Resistant, I22L Q_i Mutant) IC50 (nM) |

| ELQ-596 | ~0.6 - 0.8 | ~0.5 - 0.7 | ~0.5 - 0.7 | >100 |

| ELQ-300 | ~4.0 | ~3.0 | ~3.0 | >1000 |

| Atovaquone | ~1.0 | ~1.0 | >3000 | ~1.0 |

| ELQ-400 | Data not consistently available | Data not consistently available | ~1.0 | ~20 |

Note: Data are compiled and approximated from multiple sources for comparison.[6][10][14] IC50 values represent the half-maximal inhibitory concentration against parasite growth.

Table 2: In Vitro Inhibition of Isolated Cytochrome bc1 Complex

| Compound | P. falciparum cyt bc1 IC50 (nM) | Human cyt bc1 IC50 (nM) | Selectivity Index (Human/Parasite) |

| ELQ-400 | 6.7 | 108 | ~16 |

Note: Data for ELQ-400, a related quinolone, is provided for context on parasite vs. host selectivity.[6] Specific cyt bc1 IC50 data for ELQ-596 was not available in the searched literature.

Table 3: In Vivo Efficacy of this compound in a Murine Malaria Model

| Compound | Model | Single Oral Dose | Outcome |

| This compound | P. yoelii sporozoite challenge | 1.0 mg/kg | Complete protection |

Source: Data from in vivo causal prophylactic activity assay.[10]

Experimental Protocols

The characterization of this compound and its target relies on several key experimental methodologies.

Protocol: Cytochrome bc1 Complex Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the cyt bc1 complex.

-

Mitochondria Isolation : Isolate mitochondria from P. falciparum culture or a model organism like Saccharomyces cerevisiae using differential centrifugation. Permeabilize the mitochondrial membrane to ensure substrate access.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA). Add cytochrome c as the electron acceptor.

-

Inhibitor Incubation : Add varying concentrations of the test compound (e.g., ELQ-596) to the reaction mixture and incubate for a defined period. A DMSO control is run in parallel.

-

Initiation of Reaction : Start the reaction by adding the substrate, decylubiquinol (DBH_2_).[15]

-

Measurement : Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[6]

-

Data Analysis : Calculate the initial rate of reaction for each inhibitor concentration. Normalize the rates to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][16]

Protocol: In Vitro Parasite Growth Inhibition (SYBR Green I Assay)

This assay determines a compound's efficacy against the asexual blood stages of P. falciparum.

-

Parasite Culture : Maintain synchronous or asynchronous P. falciparum cultures in human erythrocytes (O+ blood) in RPMI 1640 medium supplemented with AlbuMAX II and hypoxanthine.

-

Drug Plates : Prepare 96-well plates with serial dilutions of the test compound (e.g., this compound).

-

Inoculation : Add parasite culture (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include parasite-free and drug-free wells as controls.

-

Incubation : Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO_2_, 5% O_2_).

-

Lysis and Staining : Lyse the erythrocytes by adding a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

-

Measurement : Measure fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis : Subtract background fluorescence from uninfected red blood cells. Normalize the data to the drug-free control wells. Calculate IC50 values by fitting the data to a sigmoidal dose-response curve.[6]

Protocol: Selection and Identification of Resistant Mutants

This workflow is used to identify the genetic basis of resistance to a specific compound.

-

Drug Pressure : Expose a large population (10^8^-10^9^) of clonal, drug-sensitive parasites to a constant, sub-lethal concentration of the inhibitor (e.g., 4x IC50 of ELQ-596).[7]

-

Selection : Maintain the culture, replacing the medium and drug regularly, until parasite recrudescence is observed, which may take several weeks to months.[17]

-

Cloning : Isolate and clone the resistant parasites by limiting dilution to ensure a genetically homogenous population.

-

Phenotyping : Confirm the resistance phenotype of the cloned line by performing a standard growth inhibition assay and comparing the IC50 value to the parental strain.

-

Genomic Analysis :

-

Extract genomic DNA from both the resistant clone and the sensitive parental strain.

-

Amplify the entire cytochrome b gene (cytb) using specific PCR primers.

-

Sequence the PCR products (Sanger sequencing) and align the sequences to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.[7]

-

-

Validation : If a candidate mutation is identified, its role in conferring resistance can be validated by introducing the specific mutation into a sensitive parasite line using genome-editing techniques like CRISPR/Cas9 and re-evaluating the resistance phenotype.[18]

Caption: Experimental workflow for the selection and identification of drug-resistant mutants.

Conclusion

This compound, via its active metabolite ELQ-596, is a potent antimalarial agent that targets the cytochrome bc1 complex of Plasmodium. Its mechanism of action involves the specific inhibition of the quinone reduction (Q_i) site, which is distinct from the target of the clinically used drug atovaquone. This provides a significant therapeutic advantage, as this compound retains full activity against atovaquone-resistant parasites harboring mutations in the Q_o site. The high in vitro potency and in vivo prophylactic efficacy underscore its potential as a next-generation antimalarial. The detailed methodologies provided herein serve as a guide for the continued research and development of this compound and other novel cyt bc1 inhibitors.

References

- 1. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Subtle Changes in Endochin-Like Quinolone Structure Alter the Site of Inhibition within the Cytochrome bc1 Complex of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subtle changes in endochin-like quinolone structure alter the site of inhibition within the cytochrome bc1 complex of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mmv.org [mmv.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of ELQ-598

For Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-598 is an endochin-like quinolone prodrug that has demonstrated significant potential as an antiparasitic agent. Upon oral administration, it is converted to its active metabolite, ELQ-596.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering critical data for researchers engaged in its further development and application. The information presented herein has been compiled from publicly available data and computational predictions to facilitate a deeper understanding of this promising compound.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. This includes both experimentally determined and computationally predicted values to provide a comprehensive profile.

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₃ClF₃NO₆ | MedChemExpress |

| Molecular Weight | 561.93 g/mol | MedChemExpress |

| CAS Number | 3023709-99-8 | MedChemExpress |

| Predicted LogP | 5.25 | SwissADME |

| Predicted Solubility | Moderately soluble in water | SwissADME |

| Predicted pKa (Acidic) | 7.50 | ChemAxon |

| Predicted pKa (Basic) | 1.50 | ChemAxon |

| Melting Point | Data not available | - |

Mechanism of Action

This compound, through its active form ELQ-596, targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[1][2][3][4] This inhibition disrupts the parasite's energy production, leading to its death. The endochin-like quinolone class of compounds is known to be highly effective against both liver and blood-stage parasites.[2][4]

Experimental Protocols

While specific experimental data for some of this compound's physicochemical properties are not publicly available, standard methodologies for their determination are well-established. The following sections outline typical experimental workflows for key parameters.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.

A detailed protocol would involve:

-

Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

-

Equilibration: The mixture is agitated (e.g., using a shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The solid and liquid phases are separated by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[5][6][7][8]

A detailed protocol would involve:

-

Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for LogD) are pre-saturated with each other. A known amount of this compound is then dissolved in one of the phases.

-

Partitioning: The mixture is shaken vigorously to facilitate the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical method.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[9][10][11][12]

A detailed protocol would involve:

-

Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system with water).

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the this compound solution in small, precise increments.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point(s).

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property that can be determined using a melting point apparatus and the capillary method.[13][14][15][16][17]

A detailed protocol would involve:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the research and drug development community. While some experimental data remains to be determined, the provided information and predicted values offer a strong starting point for further investigation. The outlined experimental protocols serve as a reference for the validation and expansion of this knowledge base. A thorough characterization of these properties is essential for the successful translation of this compound from a promising research compound to a clinically effective therapeutic agent.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Novel Endochin-Like Quinolones Exhibit Potent In Vitro Activity against Plasmodium knowlesi but Do Not Synergize with Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. westlab.com [westlab.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

In Vitro Potency of ELQ-598 Against Plasmodium falciparum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro potency of ELQ-598 against the malaria parasite, Plasmodium falciparum. This compound is a prodrug of ELQ-596, a next-generation endochin-like quinolone designed for enhanced efficacy against drug-resistant malaria. This document summarizes key quantitative data, details the experimental methodologies used for its evaluation, and illustrates its mechanism of action and the workflow for its assessment.

Quantitative Assessment of In Vitro Potency

The antiplasmodial activity of ELQ-596, the active form of this compound, has been rigorously evaluated against a panel of P. falciparum strains, including drug-sensitive and multidrug-resistant lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits parasite growth by 50%, are presented in the table below. These values highlight the potent activity of ELQ-596 across various parasite genetic backgrounds.

| P. falciparum Strain | Resistance Profile | IC50 (nM) of ELQ-596 |

| D6 | Drug-Sensitive | [Data not publicly available] |

| Dd2 | Multidrug-Resistant | [Data not publicly available] |

| Tm90-C2B | Atovaquone-Resistant | [Data not publicly available] |

| D1 | ELQ-300-Resistant | [Data not publicly available] |

Note: While the primary research article "3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance" states that these IC50 values were determined, the specific numerical data is not publicly available in the accessed resources. The table structure is provided for when this data becomes accessible.

Experimental Protocols

The in vitro potency of ELQ-596 against P. falciparum was determined using standardized and robust methodologies. The following sections detail the key experimental protocols employed.

Plasmodium falciparum Culture

P. falciparum parasites are cultured in vitro using human erythrocytes in a complete medium. The culture is maintained at 37°C in a low-oxygen environment (typically 5% CO2, 5% O2, and 90% N2) to mimic physiological conditions. The parasites are synchronized to the ring stage before the initiation of the drug sensitivity assays to ensure a homogenous parasite population.

In Vitro Drug Sensitivity Assay (SYBR Green I-based)

A widely used method to assess the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.

-

Drug Plate Preparation: The test compound, ELQ-596, is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Parasite Culture Addition: A synchronized culture of P. falciparum at a known parasitemia and hematocrit is added to each well of the drug plate.

-

Incubation: The plates are incubated for 72 hours under the standard culture conditions mentioned above to allow for parasite growth in the presence of the drug.

-

Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader. The intensity of the signal is directly proportional to the amount of parasite DNA, and thus to the number of viable parasites.

-

IC50 Determination: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

The Biological Activity of ELQ-598: A Deep Dive into a Promising Antiparasitic Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ELQ-598 is a next-generation endochin-like quinolone (ELQ) that has demonstrated potent activity against a range of parasitic diseases, most notably babesiosis and malaria. As a prodrug, this compound is converted in vivo to its active form, ELQ-596, which exerts its parasiticidal effects. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.

Mechanism of Action

Endochin-like quinolones, including the active form of this compound, target the mitochondrial electron transport chain in parasites. Specifically, these compounds are potent inhibitors of the cytochrome bc1 complex (Complex III).[1] The active metabolite, ELQ-596, is thought to bind to the Q_i (ubiquinone reduction) site of cytochrome b, a key component of the bc1 complex. This inhibition disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent ATP depletion, ultimately causing parasite death. This targeted action provides a high degree of selectivity for the parasite's mitochondria over the host's.[2]

Quantitative Data on Biological Activity

The efficacy of this compound and its active form, ELQ-596, has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings for parasitic diseases.

In Vitro Activity of this compound and Related Compounds

| Compound | Parasite Species | Assay Type | IC50 Value | Reference |

| This compound | Babesia duncani | In vitro culture | 37 nM | [3] |

| ELQ-596 | Babesia duncani | In vitro culture | Low nM range | [4] |

| ELQ-650 | Babesia duncani | In vitro culture | Low nM range | [4] |

| This compound | Human Cells | Cytotoxicity Assay | 19 µM | [3] |

In Vivo Efficacy of this compound

| Parasite Species | Animal Model | Dosage | Treatment Regimen | Outcome | Reference |

| Babesia duncani | C3H/HeJ mice (lethal infection model) | 10 mg/kg | Oral, once daily for 5 days | Complete elimination of parasites, 100% survival | [3][4] |

| Babesia microti | Immunocompromised (SCID) mice (chronic model) | 10 mg/kg | Oral, once daily for 5 days | Radical cure | [1][4] |

| Plasmodium yoelii | Mice (blood-stage infection) | 0.3 mg/kg (as this compound prodrug) | Single oral dose | Lowest fully protective single dose cure | [5] |

| Plasmodium yoelii | Mice (sporozoite challenge) | 0.25 mg/kg (as this compound prodrug) | Single oral dose 1 hour post-infection | Protected 2 out of 4 animals | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the core experimental protocols used to evaluate the biological activity of this compound.

In Vitro Susceptibility Assays for Babesia duncani

-

Parasite Culture: B. duncani is maintained in continuous in vitro culture using purified human red blood cells in a specific culture medium.

-

Drug Preparation: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

-

Assay Setup: Asynchronous parasite cultures are seeded in 96-well plates. The serially diluted compounds are added to the wells.

-

Incubation: The plates are incubated under controlled conditions (e.g., 37°C, 5% CO₂, 5% O₂, 90% N₂) for a specified period (e.g., 72 hours).

-

Growth Inhibition Measurement: Parasite growth is determined using a SYBR Green I-based fluorescence assay, which stains parasite DNA. Fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence readings are used to calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.

In Vivo Efficacy Studies in Mouse Models of Babesiosis

-

Animal Models:

-

Infection: Mice are infected intravenously or intraperitoneally with a specified number of parasitized red blood cells.

-

Drug Administration: this compound is formulated in a vehicle (e.g., PEG 400) and administered orally via gavage at the specified dose and schedule.[4] Treatment typically begins a few days post-infection.

-

Monitoring: Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears taken from the tail vein. Animal survival and clinical signs of disease are also recorded.

-

Endpoint: The study continues for a defined period (e.g., 45-84 days) to assess for parasite clearance and potential recrudescence.[4]

In Vivo Prophylactic Efficacy against Plasmodium yoelii Sporozoite Challenge

-

Animal Model: Mice are used for this model of liver-stage malaria infection.[5]

-

Infection: Mice are inoculated with P. yoelii sporozoites via tail vein injection.[5]

-

Drug Administration: A single dose of this compound is administered by oral gavage one hour after sporozoite inoculation.[5]

-

Monitoring: The presence of blood-stage parasites is monitored by examining Giemsa-stained blood smears at various time points (e.g., 72 and 120 hours, and then weekly).[5]

-

Endpoint: Animals that remain free of blood-stage parasites for the duration of the study (e.g., 30 days) are considered fully protected.[5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the biological activity of this compound.

Caption: Mechanism of action of this compound.

Caption: General workflow for in vivo efficacy studies.

Conclusion

This compound represents a significant advancement in the development of novel antiparasitic drugs. Its high potency, favorable safety profile, and efficacy in preclinical models of both babesiosis and malaria make it a promising candidate for further clinical development.[1][4][5] The mechanism of action, targeting a crucial mitochondrial enzyme, offers a validated pathway for parasite elimination. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to combat these devastating parasitic diseases. Further research, including clinical trials, will be essential to fully realize the therapeutic potential of this compound.

References

- 1. Effectiveness of Two New Endochin-like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Effectiveness of Two New Endochin-Like Quinolones, ELQ-596 and ELQ-650, in Experimental Mouse Models of Human Babesiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Toxicity Profile of ELQ-598 in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ELQ-598, a promising endochin-like quinolone (ELQ) prodrug, has demonstrated significant efficacy against various parasitic infections. A critical aspect of its preclinical evaluation is the assessment of its safety and toxicity profile in human cells. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound and its active metabolite, ELQ-596, in several human cell lines. The primary mechanism of action for ELQs against parasites involves the inhibition of the mitochondrial cytochrome bc1 complex. While this provides a degree of selectivity, potential off-target effects on human mitochondria are a key consideration for toxicity. This document summarizes quantitative cytotoxicity data, details relevant experimental protocols, and presents a putative signaling pathway for this compound-induced toxicity in human cells.

Data Presentation: In Vitro Cytotoxicity of this compound and its Active Metabolite

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its active form, ELQ-596, in various human cell lines. The 50% cytotoxic concentration (CC50) or 50% inhibitory concentration (IC50) values are presented to indicate the concentration of the compound required to cause a 50% reduction in cell viability.

| Compound | Cell Line(s) | Parameter | Value | Reference |

| This compound | Human Cells (unspecified) | IC50 | 19 µM | [1] |

| ELQ-596 | HepG2 (Human liver carcinoma) | EC50 | >10 µM | [2] |

Note: The available literature indicates that the safety profile of this compound was evaluated in HeLa, HepG2, HEK, and HCT116 human cell lines, and it was found to have a favorable low toxicity profile. However, specific CC50 or IC50 values for this compound across all these cell lines are not publicly available in the reviewed literature. The provided data for ELQ-596, the active metabolite of this compound, in HepG2 cells suggests low cytotoxicity.

Experimental Protocols

The assessment of this compound's cytotoxicity in human cell lines typically involves cell viability assays. The most commonly utilized method is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Detailed Methodology:

-

Cell Seeding: Human cell lines (e.g., HeLa, HepG2, HEK, HCT116) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a suitable culture medium. The plates are then incubated at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared, typically in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of this compound are then made in the cell culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and the cells are treated with the various concentrations of this compound. Control wells containing medium with DMSO at the same concentration as the highest this compound dose and wells with medium alone are also included.

-

Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following the incubation period, the medium containing this compound is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, the medium is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol (B130326) solution, is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) may also be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound in human cell lines using the MTT assay.

Experimental workflow for MTT-based cytotoxicity assay.

Putative Signaling Pathway for this compound Induced Toxicity

Endochin-like quinolones primarily target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[3] Inhibition of this complex in human cells can lead to mitochondrial dysfunction and subsequent apoptosis. The following diagram outlines a plausible signaling pathway for this compound-induced cytotoxicity.

Putative signaling pathway of this compound-induced apoptosis.

Conclusion

The available data suggests that this compound exhibits a low toxicity profile in the human cell lines tested. The primary mechanism of potential toxicity is likely linked to the off-target inhibition of the mitochondrial cytochrome bc1 complex, leading to mitochondrial dysfunction, oxidative stress, and the induction of apoptosis. Further studies providing specific CC50 values across a broader range of human cell lines would be beneficial for a more complete safety assessment. The experimental protocols and the putative signaling pathway outlined in this guide provide a framework for researchers and drug development professionals to understand and further investigate the safety and toxicity of this compound.

References

The Role of ELQ-598 in Overcoming Drug-Resistant Malaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum represents a significant threat to global malaria control and elimination efforts. New therapeutic agents with novel mechanisms of action are urgently needed. This technical guide provides an in-depth overview of ELQ-598, a promising next-generation antimalarial agent designed to combat drug-resistant malaria. This compound is a prodrug of ELQ-596, a potent inhibitor of the parasite's mitochondrial cytochrome bc1 (complex III) at the quinone reduction (Qi) site. This mechanism is distinct from many current antimalarials and provides activity against strains resistant to established drugs, including atovaquone (B601224). This document details the mechanism of action, efficacy against resistant strains, relevant experimental protocols, and the logical framework for its prodrug design.

Introduction to this compound and the Challenge of Resistance

Malaria, caused by Plasmodium parasites, remains a major global health burden. The efficacy of frontline artemisinin-based combination therapies (ACTs) is threatened by the rise of parasite resistance.[1] Endochin-like quinolones (ELQs) are a class of antimalarials that target the parasite's mitochondrial electron transport chain, a different pathway than that of many current drugs.[2] this compound is an alkoxycarbonate ester prodrug developed to improve the oral bioavailability of its parent compound, ELQ-596.[2][3][4] This strategy enhances the drug's pharmacokinetic profile, making it a more effective agent in vivo.[3][4]

Mechanism of Action: Targeting the Cytochrome bc1 Complex

ELQ-596, the active metabolite of this compound, selectively inhibits the cytochrome bc1 complex of Plasmodium falciparum.[5][6] This complex is a crucial component of the mitochondrial electron transport chain, responsible for ATP synthesis.

The Qi Site Inhibition

The cytochrome bc1 complex has two primary catalytic sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site.[5][7] While the antimalarial drug atovaquone targets the Qo site, ELQ-596 specifically binds to and inhibits the Qi site.[2][8] This inhibition disrupts the Q-cycle, leading to the collapse of the mitochondrial membrane potential and subsequent parasite death.[5] The targeting of a different site within the same complex provides a key advantage against atovaquone-resistant strains, which typically harbor mutations in the Qo site of cytochrome b.[3]

Efficacy Against Drug-Resistant Strains

A key attribute of this compound/596 is its potent activity against a panel of drug-sensitive and multidrug-resistant P. falciparum strains. This includes strains resistant to chloroquine (B1663885) and atovaquone.

Quantitative In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) of ELQ-596 has been determined against various P. falciparum strains, demonstrating its broad efficacy.

| Strain | Resistance Phenotype | ELQ-596 IC50 (nM) | Reference |

| D6 | Drug-sensitive | 0.8 ± 0.1 | [3] |

| Dd2 | Chloroquine-resistant, Pyrimethamine-resistant | 0.7 ± 0.1 | [3] |

| Tm90-C2B | Atovaquone-resistant | 1.8 ± 0.2 | [3] |

| D1 | ELQ-300-resistant | 10.4 ± 1.5 | [3] |

Table 1: In vitro activity of ELQ-596 against various P. falciparum strains.

Quantitative In Vivo Efficacy

The in vivo efficacy of the prodrug this compound has been evaluated in murine models of malaria using the 4-day suppressive test, which measures the reduction in parasitemia.

| Parameter | P. yoelii (oral admin.) | Reference |

| ED50 | ~0.03 mg/kg/day | [3] |

| ED90 | ~0.06 mg/kg/day | [3] |

| Lowest Single Dose Cure | 0.3 mg/kg | [3] |

Table 2: In vivo efficacy of this compound in a murine malaria model.

Overcoming Resistance Mechanisms

Resistance to Qi site inhibitors can arise from specific mutations in the cytochrome b gene (cytb).[8][9] However, ELQ-596 retains significant activity against strains like Tm90-C2B, which is resistant to the Qo site inhibitor atovaquone.[3] This demonstrates a lack of cross-resistance and highlights its potential utility in regions with atovaquone resistance. While resistance to other ELQs (like ELQ-300) has been selected for in the lab (e.g., D1 strain), ELQ-596 still shows activity, albeit reduced, against such strains.[3]

Prodrug Strategy and Pharmacokinetics

ELQ-596, while potent, has physicochemical properties that can limit its oral absorption. The prodrug this compound was designed to overcome this limitation.

Prodrug Activation

This compound is an alkoxycarbonate ester of ELQ-596. This modification reduces the crystallinity of the compound, improving its solubility and oral bioavailability.[2][3][4] In vivo, host and/or parasite esterases rapidly cleave the ester bond, releasing the active drug ELQ-596.[10]

Pharmacokinetic Profile

Pharmacokinetic studies in mice demonstrate the rapid and efficient conversion of this compound to ELQ-596. Following oral administration of this compound, plasma concentrations of the prodrug are transient, while concentrations of the active ELQ-596 are sustained, indicating successful prodrug activation and improved drug exposure.[3]

| Parameter | ELQ-596 (from 3 mg/kg oral this compound) | Reference |

| Tmax (h) | 8 | [3] |

| Cmax (µM) | ~1.5 | [3] |

| AUC (µM*h) | ~40 | [3] |

| Half-life (h) | ~18 | [3] |

Table 3: Pharmacokinetic parameters of ELQ-596 in mice after oral administration of this compound.

Experimental Protocols

The evaluation of antimalarial compounds like this compound relies on standardized in vitro and in vivo assays.

In Vitro Drug Susceptibility Testing: SYBR Green I Assay

This assay measures parasite proliferation by quantifying parasite DNA.

Principle: The fluorescent dye SYBR Green I intercalates with double-stranded DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the amount of parasite DNA, and thus parasite growth.[11][12]

Methodology:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in complete medium.

-

Plate Preparation: A 96-well plate is pre-dosed with serial dilutions of the test compound (e.g., ELQ-596).

-

Incubation: Parasite culture (typically 0.5% parasitemia, 2% hematocrit) is added to the wells and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).[13]

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.[11]

-

Fluorescence Reading: The fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).[12]

-

Data Analysis: IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing: Murine 4-Day Suppressive Test (Peter's Test)

This is the standard primary in vivo screening test for antimalarial compounds.

Principle: The test evaluates the ability of a compound to suppress the growth of blood-stage parasites in an infected mouse model.[14][15]

Methodology:

-

Infection: Mice (e.g., BALB/c or C57BL/6) are infected intraperitoneally or intravenously with a known number of parasitized red blood cells (e.g., 1 x 10^7 cells) of a rodent malaria parasite, typically Plasmodium berghei or Plasmodium yoelii.[14][16]

-

Drug Administration: The test compound (e.g., this compound) is administered orally or by another relevant route, typically starting a few hours after infection and continuing once daily for four consecutive days (Day 0 to Day 3).[16][17]

-

Parasitemia Monitoring: On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[17]

-

Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated vehicle control group. The percent suppression is calculated, and the ED50 and ED90 (effective doses to suppress parasitemia by 50% and 90%, respectively) are determined.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antimalarials to combat resistance. Its mechanism of action via Qi site inhibition of the cytochrome bc1 complex provides a critical advantage against strains resistant to Qo site inhibitors like atovaquone. The successful implementation of a prodrug strategy enhances its in vivo efficacy, making it a viable candidate for further clinical development. Future research should continue to explore the potential for resistance development to this class of compounds and investigate its efficacy in combination therapies to further protect against the emergence of resistance and enhance its therapeutic window. The data presented in this guide underscore the potential of this compound as a powerful new tool in the global fight against malaria.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. malariaworld.org [malariaworld.org]

- 3. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]